Cas no 7078-85-5 (2,3-dichloro-n-(3-chlorophenyl)propanamide)
7078-85-5 structure
Product Name:2,3-dichloro-n-(3-chlorophenyl)propanamide
CAS No:7078-85-5
MF:C9H8Cl3NO
MW:252.524919509888
CID:1746491
PubChem ID:242816
Update Time:2025-04-21
2,3-dichloro-n-(3-chlorophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dichloro-n-(3-chlorophenyl)propanamide
- ACETIC ACID, (2,3-DICHLORO-4-((2-THIENYL)HYDROXYMETHYL)PHENOXY)-
- ANP 4263
- Acide dichloro-2,3 (thienyl-2 hydroxy methyl)-4 phenoxyacetique [French]
- 5-17-05-00337 (Beilstein Handbook Reference)
- 2.3-Dichlor-propionsaeure-(3-chlor-anilid)
- [2,3-dichloro-4-(hydroxy-thiophen-2-yl-methyl)-phenoxy]-acetic acid
- SureCN11741712
- 2.3-Dichlor-propionsaeure-<
- 3-chlor-anilid>
- LS-11673
- CTK8J3010
- BRN 1397467
- Acide dichloro-2,3 (thienyl-2 hydroxy methyl)-4 phenoxyacetique
- AC1L268M
- 2.3-dichloro-4-(2-thienyl-hydroxy-methyl)phenoxy-acetic acid
- ACETIC ACID, (2,3-DICHLORO-4-((2-THIENYL)HYDROXYMETHYL)PHENOXY)-; ANP 4263; Acide dichloro-2,3 (thienyl-2 hydroxy methyl)-4 phenoxyacetique [French]; 5-17-05-00337 (Beilstein Handbook Reference); 2.3-Dichlor-propionsaeure-(3-chlor-anilid); [2,3-dichloro-4-(hydroxy-thiophen-2-yl-methyl)-phenoxy]-acetic acid; SureCN11741712; 2.3-Dichlor-propionsaeure-< 3-chlor-anilid> ; LS-11673; CTK8J3010; BRN 1397467; Acide dichloro-2,3 (thienyl-2
- 2,3-Dichloro-N-(3-chlorophenyl)propanimidic acid
- 7078-85-5
- NSC-51751
- NSC51751
- DTXSID80920010
- NS00113879
-
- Inchi: 1S/C9H8Cl3NO/c10-5-8(12)9(14)13-7-3-1-2-6(11)4-7/h1-4,8H,5H2,(H,13,14)
- InChI Key: AESUYRPKXZFOSC-UHFFFAOYSA-N
- SMILES: ClC(CCl)C(NC1C=CC=C(C=1)Cl)=O
Computed Properties
- Exact Mass: 250.96734
- Monoisotopic Mass: 250.967
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.45
- Boiling Point: 400.7°C at 760 mmHg
- Flash Point: 196.1°C
- Refractive Index: 1.601
- PSA: 29.1
- LogP: 3.19770
2,3-dichloro-n-(3-chlorophenyl)propanamide Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
7078-85-5 (2,3-dichloro-n-(3-chlorophenyl)propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk